molecular formula C19H15N3O4 B12571810 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine CAS No. 184970-84-1

1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine

Cat. No.: B12571810
CAS No.: 184970-84-1
M. Wt: 349.3 g/mol
InChI Key: VXTIJWVKMRVPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a 2,4-dinitrophenyl group attached to the methylene carbon

Preparation Methods

The synthesis of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be achieved through several synthetic routes. One common method involves the condensation reaction between benzylamine and 2,4-dinitrobenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and benzyl groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be compared with other similar compounds, such as:

    1-Benzyl-2-methylimidazole: This compound also contains a benzyl group attached to a nitrogen-containing ring but lacks the dinitrophenyl group.

    2,4-Dinitrophenylhydrazine: This compound contains the 2,4-dinitrophenyl group but lacks the dihydropyridine ring.

    1-Benzyl-2,4-dinitrophenylhydrazine: This compound contains both the benzyl and dinitrophenyl groups but in a different structural arrangement.

Properties

CAS No.

184970-84-1

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

1-benzyl-2-[(2,4-dinitrophenyl)methylidene]pyridine

InChI

InChI=1S/C19H15N3O4/c23-21(24)18-10-9-16(19(13-18)22(25)26)12-17-8-4-5-11-20(17)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

VXTIJWVKMRVPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.